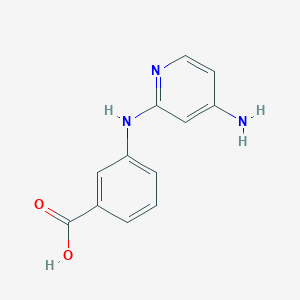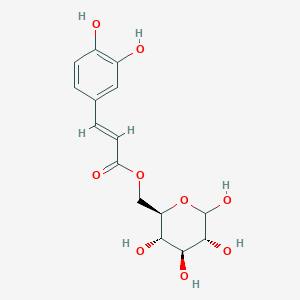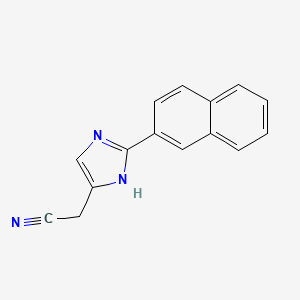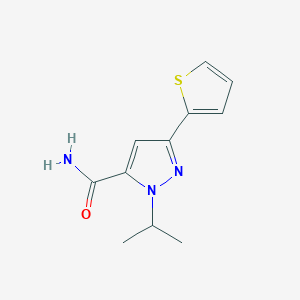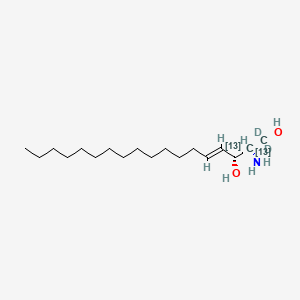
trans-4-Sphingenine-13C2,D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-Sphingenine-13C2,D2: , also known as D-erythro-Sphingosine-13C2,D2, is a deuterated and carbon-13 labeled derivative of D-erythro-Sphingosine. This compound is a stable isotope-labeled sphingolipid, which plays a significant role in various biological processes. It is primarily used in scientific research to study sphingolipid metabolism and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Sphingenine-13C2,D2 involves the incorporation of stable isotopes of carbon and deuterium into the sphingosine backboneThe reaction conditions often involve the use of specific catalysts and reagents to ensure the selective incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical synthesis techniques and equipment to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the isotopic labels .
Analyse Des Réactions Chimiques
Types of Reactions: trans-4-Sphingenine-13C2,D2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different biological and chemical environments .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce sphingosine-1-phosphate, while reduction reactions may yield dihydrosphingosine .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-4-Sphingenine-13C2,D2 is used as a tracer to study sphingolipid metabolism and pathways. Its stable isotopic labels allow researchers to track its incorporation and transformation in various chemical reactions .
Biology: In biological research, this compound is used to investigate the role of sphingolipids in cellular processes such as apoptosis, cell signaling, and membrane structure. It helps in understanding the mechanisms by which sphingolipids influence cellular functions .
Medicine: In medicine, this compound is used to study the effects of sphingolipids on diseases such as cancer, neurodegenerative disorders, and metabolic diseases. It aids in the development of therapeutic strategies targeting sphingolipid pathways .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its stable isotopic labels make it a valuable tool for drug development and pharmacokinetic studies .
Mécanisme D'action
trans-4-Sphingenine-13C2,D2 exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit protein kinase C (PKC) and activate protein phosphatase 2A (PP2A). These interactions influence various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s stable isotopic labels allow researchers to study its mechanism of action in detail .
Comparaison Avec Des Composés Similaires
- D-erythro-Sphingosine
- Sphinganine
- Phytosphingosine
- 4-Hydroxyspinganine
Uniqueness: trans-4-Sphingenine-13C2,D2 is unique due to its stable isotopic labels, which make it an invaluable tool for research. These labels allow for precise tracking and quantification in various biological and chemical studies, providing insights that are not possible with unlabeled compounds .
Propriétés
Formule moléculaire |
C18H37NO2 |
|---|---|
Poids moléculaire |
303.49 g/mol |
Nom IUPAC |
(E,2R,3R)-2-amino-1,1-dideuterio(1,2-13C2)octadec-4-ene-1,3-diol |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1 |
Clé InChI |
WWUZIQQURGPMPG-DOWGOISZSA-N |
SMILES isomérique |
[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


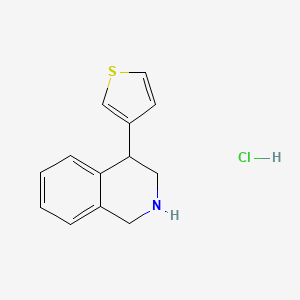
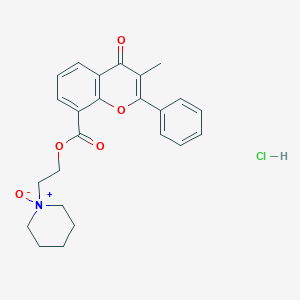
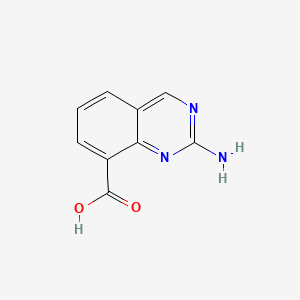
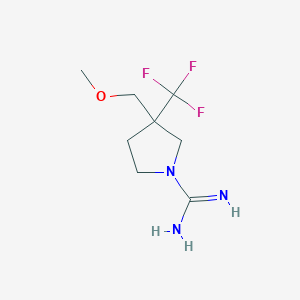
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
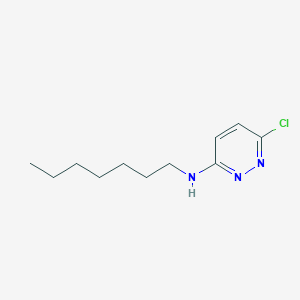

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)
